molecular formula C7H10N4O3 B1448967 N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide CAS No. 2060523-60-4

N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide

Cat. No. B1448967
M. Wt: 198.18 g/mol
InChI Key: COJDTQTTYCXDGX-UHFFFAOYSA-N
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Description

“N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is a chemical compound with the molecular formula C7H10N4O3 and a molecular weight of 198.18 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is 1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h5H,8H2,1-2H3,(H,9,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” is a powder at room temperature .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Organic Synthesis

    5-Hydroxymethylfurfural (HMF) and its derivatives have been studied for their applications in fine chemical synthesis. These compounds, including pyrimidine derivatives, serve as building blocks in organic synthesis due to their versatile functional groups. The research highlights the potential of these compounds in creating value-added chemicals, materials, and biofuels from biomass-derived chemicals (Fan et al., 2019).

  • Material Science

    The conversion of plant biomass into furan derivatives, including pyrimidine-based compounds, has been explored for the development of polymers, functional materials, and fuels. These applications are seen as sustainable alternatives to non-renewable hydrocarbon sources, with significant advancements in synthesis and potential industrial applications (Chernyshev et al., 2017).

Biomedical and Pharmaceutical Applications

  • Antioxidant Activity

    Research into antioxidants has detailed the importance of structural analysis and the development of assays for measuring antioxidant capacity. This includes studies on compounds with pyrimidine structures, highlighting their potential in medical and pharmaceutical applications due to their ability to combat oxidative stress (Munteanu & Apetrei, 2021).

  • Anti-inflammatory Agents

    Pyrimidines are noted for their anti-inflammatory properties. Recent research has focused on the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidine derivatives. These studies provide insights into how modifications to the pyrimidine core can influence anti-inflammatory efficacy, suggesting pathways for developing new anti-inflammatory agents (Rashid et al., 2021).

  • Antiviral Research

    The mechanistic consequences of fluorine substitution on cytidine nucleotide analogues, including those with pyrimidine structures, have been explored for their antiviral activities, particularly against HIV. The incorporation of fluorine atoms can significantly affect the biological activity of these compounds, underscoring the importance of structural modifications in developing effective antiviral therapies (Ray et al., 2003).

Safety And Hazards

The safety and hazards of “N’-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide” are not specified in the literature I retrieved. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJDTQTTYCXDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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